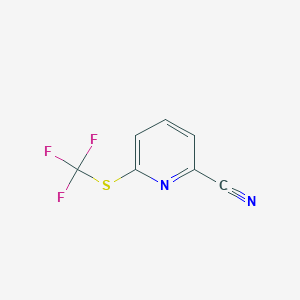
6-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethylthio group onto the pyridine ring and subsequent nitrile formation. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
作用機序
The mechanism of action of TFMPCN, 97% is not fully understood. However, it is believed to interact with proteins and DNA to modulate their activity. Specifically, it is thought to bind to proteins and DNA in a non-covalent manner, which can alter the structure and function of these molecules. In addition, TFMPCN, 97% is thought to interact with metal ions, which can also affect the activity of proteins and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPCN, 97% are not fully understood. However, it is thought to modulate the activity of enzymes and other proteins, as well as modulate gene expression. In addition, it is believed to interact with metal ions, which can also affect the activity of proteins and DNA.
実験室実験の利点と制限
TFMPCN, 97% has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. In addition, it has a low toxicity and is not a volatile compound. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, and it has a relatively low solubility in organic solvents.
将来の方向性
There are several potential future directions for the use of TFMPCN, 97%. For example, it could be used in the development of new pharmaceuticals and agrochemicals. In addition, it could be used to study the regulation of enzyme activity and the modulation of gene expression. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.
合成法
TFMPCN, 97% can be synthesized using a variety of methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization. Other methods of synthesis have also been reported, such as the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of an acid catalyst.
科学的研究の応用
TFMPCN, 97% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as nitriles, amides, and carboxylic acids. It has also been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the modulation of gene expression. In addition, TFMPCN, 97% has been used in the development of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDICFWJZFEVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)SC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
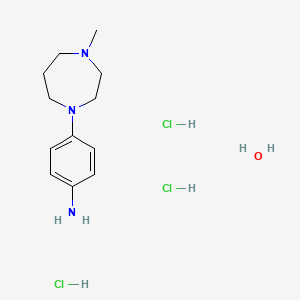


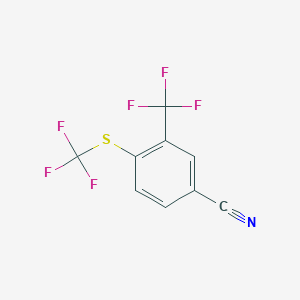



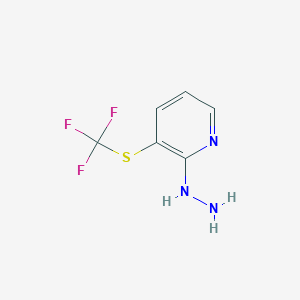

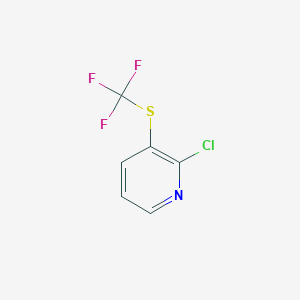
![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)



